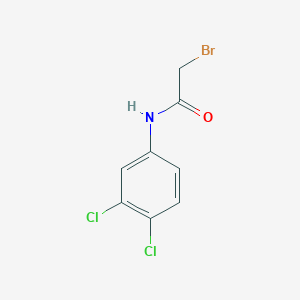

2-bromo-N-(3,4-dichlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKMKSXLCWBAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 3,4 Dichlorophenyl Acetamide

Established Synthetic Routes for 2-Bromo-N-Arylacetamides

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been established for the preparation of 2-bromo-N-arylacetamides.

Nucleophilic Acylation of Substituted Anilines with Bromoacetyl Halides

The most direct and widely employed method for synthesizing 2-bromo-N-arylacetamides is the nucleophilic acyl substitution reaction between a substituted aniline (B41778) and a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. researchgate.netpearson.com In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. pearson.com This addition is followed by the elimination of a halide ion, forming the stable amide linkage. khanacademy.org

The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or dioxane, often at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. researchgate.net A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen halide byproduct that is formed, driving the reaction to completion.

This method has been successfully applied to a variety of substituted anilines. For instance, 2-bromo-N-phenylacetamide is prepared from aniline and bromoacetyl bromide in dichloromethane with triethylamine. Similarly, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) involves the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com The synthesis of 2-bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline (B154045) and bromoacetyl chloride has also been reported. researchgate.net Following this established protocol, 2-bromo-N-(3,4-dichlorophenyl)acetamide can be reliably synthesized from 3,4-dichloroaniline (B118046) and a suitable bromoacetyl halide.

| Starting Aniline | Acylating Agent | Product | Reference |

| Aniline | Bromoacetyl bromide | 2-bromo-N-phenylacetamide | |

| 4-Chloroaniline | Bromoacetyl bromide | 2-bromo-N-(4-chlorophenyl)acetamide | irejournals.com |

| 2-Chloroaniline | Bromoacetyl chloride | 2-bromo-N-(2-chlorophenyl)acetamide | researchgate.net |

| 3,4-Dichloroaniline | Bromoacetyl halide | This compound | (Implied) |

Exploration of Alternative Synthetic Pathways for Acetamide Formation

While acylation with acid halides is common, other methods exist for the formation of acetamides. On a laboratory scale, acetamide can be produced by the dehydration of ammonium (B1175870) acetate. wikipedia.org Industrially, it is often produced via the hydration of acetonitrile. wikipedia.org Other notable methods include:

Hydrolysis of Nitriles : This method can be performed under acidic or basic conditions and is useful for converting compounds containing a cyanide group into amides. archivepp.com

Beckmann Rearrangement : In this reaction, a ketoxime is treated with a strong acid, leading to a rearrangement that forms an amide. archivepp.com

Reaction with Carbon Dioxide : A novel route involves the synthesis of acetamides from CO2, methanol, H2, and the corresponding amines, catalyzed by a Rhodium catalyst with LiI/LiCl as promoters. rsc.org

Targeted Synthesis and Derivatization of this compound

The presence of the reactive carbon-bromine bond makes this compound an excellent precursor for building more elaborate molecules, particularly heterocyclic systems.

Precursor Role in the Synthesis of Complex Heterocyclic Systems (e.g., Triazoles)

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, which are known for their wide range of biological activities. mdpi.comnih.gov The 2-bromoacetamide (B1266107) moiety is a key building block for synthesizing certain triazole derivatives.

A common strategy is the Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne. 2-bromo-N-arylacetamides can be used to introduce the necessary side chain onto a pre-formed or in situ-generated triazole precursor. For example, a synthetic route to imine-linked 1,2,3-triazole derivatives involves reacting aryl acetamide bromide derivatives with imine-linked alkynes and sodium azide (NaN₃) in the presence of a copper catalyst (CuSO₄·5H₂O). mdpi.com In this reaction, the bromoacetamide acts as an electrophile that alkylates one of the nitrogen atoms of the newly formed triazole ring. This approach allows for the construction of diverse triazole-based molecular scaffolds. mdpi.comfrontiersin.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Reference |

| Aryl acetamide bromide | Imine-linked alkyne | Sodium azide | CuSO₄·5H₂O | Imine-linked 1,2,3-triazole | mdpi.com |

Alkylation Reactions Involving the Acetamide Moiety

The α-bromo group in this compound is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in various alkylation reactions to introduce new functional groups.

A prominent example is the reaction with amines to form 2-amino-N-arylacetamide derivatives. In a study, 2-bromo-N-(p-chlorophenyl)acetamide was condensed with a range of primary and secondary amines, such as octylamine, butylamine, and piperidine, to yield the corresponding 2-amino derivatives. irejournals.com The reaction is typically performed at room temperature in a solvent like dichloromethane, with a base such as potassium carbonate to scavenge the HBr byproduct. irejournals.com This straightforward nucleophilic substitution provides a versatile method for creating a library of derivatives from a single bromoacetamide precursor.

| Bromoacetamide Precursor | Nucleophile (Amine) | Product | Reference |

| 2-bromo-N-(p-chlorophenyl)acetamide | Octylamine | 2-(octylamino)-N-(4-chlorophenyl)acetamide | irejournals.com |

| 2-bromo-N-(p-chlorophenyl)acetamide | Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide | irejournals.com |

| 2-bromo-N-(p-chlorophenyl)acetamide | Piperidine | N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide | irejournals.com |

Advanced Synthetic Strategies and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies are continuously being developed for amide synthesis. For the preparation of 2-bromo-N-arylacetamides, these can include the use of novel catalysts and reaction conditions.

Catalytic methods for the acetylation of amines offer milder and more efficient alternatives to traditional stoichiometric approaches. Catalysts such as phosphomolybdic acid, copper(II) tetrafluoroborate, and silver triflate have been shown to effectively promote the acetylation of amines with acetic anhydride (B1165640) under mild, often solvent-free, conditions. organic-chemistry.org Adapting these catalytic systems for bromoacetylation could lead to more sustainable synthetic processes.

Furthermore, the use of coupling agents is another advanced strategy. For instance, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been used as a coupling agent for the condensation of phenoxy acetic acids with diamines. nih.gov Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve yields in amide bond formation. nih.gov The application of these advanced methods could optimize the synthesis of this compound, making the process faster, more efficient, and scalable.

Chemo-, Regio-, and Stereoselectivity in Bromination and Amidation Reactions

The synthesis of this compound is typically achieved through the N-acylation of 3,4-dichloroaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. researchgate.netirejournals.comnih.gov This reaction is a nucleophilic acyl substitution. The selectivity of this transformation is a key consideration in ensuring the desired product is formed with high purity and yield.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of this compound, two primary chemoselectivity aspects are at play:

N-acylation vs. C-acylation: The 3,4-dichloroaniline substrate contains a nucleophilic amino group (-NH₂) and an aromatic ring that could potentially undergo electrophilic substitution (Friedel-Crafts acylation). However, the nitrogen atom of the amino group is significantly more nucleophilic than the carbon atoms of the deactivated dichlorinated ring. Therefore, the reaction proceeds with high chemoselectivity, favoring the formation of the N-C(O) bond (amidation) over the C-C(O) bond.

Reaction at the Acyl Halide: The bromoacetyl halide reagent is bifunctional, containing a highly electrophilic carbonyl carbon and a carbon atom attached to a bromine, which can be susceptible to SN2 attack. The nucleophilic amine selectively attacks the more electrophilic carbonyl carbon, leading to the formation of the amide bond, rather than displacing the bromide ion in an initial SN2 reaction.

Regioselectivity: Regioselectivity concerns the preference for a reaction to occur at one position over another. In the context of the amidation of 3,4-dichloroaniline, this concept is not directly applicable as there is only one amino group available for acylation. However, if one were to consider the bromination of a precursor like N-(3,4-dichlorophenyl)acetamide to introduce bromine onto the aromatic ring, regioselectivity would be crucial. The directing effects of the ortho-, para-directing acetamido group and the meta-directing chloro groups would determine the position of bromination. Since the target compound features bromine on the acetyl group, the synthesis starts with a pre-brominated acylating agent, bypassing this regioselectivity issue.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis of this compound does not involve the creation of any new chiral centers. The alpha-carbon of the acetamide moiety is not a stereocenter. Therefore, stereoselectivity is not a relevant consideration in this specific synthetic transformation.

Table 1: Selectivity in the Synthesis of this compound

| Selectivity Type | Analysis in Synthesis Reaction | Outcome |

| Chemoselectivity | Preferential attack of the amine nucleophile on the carbonyl carbon of bromoacetyl halide over other potential reactions (e.g., Friedel-Crafts acylation or SN2 at C-Br). | High selectivity for N-acylation to form the desired amide bond. |

| Regioselectivity | Not applicable for the amidation step as there is only one reactive amino group on the 3,4-dichloroaniline substrate. | N/A |

| Stereoselectivity | No chiral centers are formed during the reaction. | N/A |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.gov The traditional synthesis of haloacetamides often involves chlorinated solvents and stoichiometric amounts of reagents, which can be environmentally problematic. irejournals.com Applying green chemistry to the synthesis of this compound involves optimizing reaction conditions, solvents, and catalysts. nih.gov

Solvent Selection: A key principle of green chemistry is the use of safer solvents. acsgcipr.org Traditional syntheses may use dichloromethane or 1,4-dioxane. researchgate.netirejournals.com Greener alternatives could include water (with appropriate phase-transfer catalysts), ionic liquids, or deep eutectic solvents. researchgate.net Some modern approaches for N-acetylation of anilines have even achieved solvent-free conditions, often aided by microwave irradiation, which significantly reduces waste. ymerdigital.comhumanjournals.com

Catalysis and Reagent Choice: The amidation of anilines can be catalyzed by various substances, moving away from less efficient methods. While the reaction with a highly reactive bromoacetyl halide may not require a catalyst, greener approaches for similar acylations often employ less hazardous acylating agents than acyl halides. For instance, using acetic acid as both a reagent and solvent, sometimes with a benign Lewis acid catalyst like magnesium sulfate (B86663) or zinc acetate, has been shown to be effective for N-acetylation. humanjournals.comijtsrd.com This approach generates water as the only byproduct, boasting 100% atom economy. ijtsrd.com Adapting such a system for bromoacetylation would represent a significant green advancement.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. ymerdigital.comresearchgate.net Microwave-assisted synthesis of N-acetylated anilines has been successfully demonstrated, often under solvent-free conditions. ymerdigital.comhumanjournals.com

Waste Reduction: The best synthetic routes are those that minimize byproducts. Using catalytic methods and designing reactions with high atom economy are central to this goal. nih.gov For example, moving from acyl halides, which produce halide salt waste, to catalytic systems using bromoacetic acid would align better with green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for N-Acylation

| Parameter | Traditional Approach | Potential Green Approach | Green Chemistry Principle Addressed |

| Acylating Agent | Bromoacetyl Bromide/Chloride irejournals.com | Bromoacetic Acid with a catalyst | Safer Chemicals, Atom Economy ijtsrd.com |

| Solvent | Dichloromethane, Dioxane researchgate.netirejournals.com | Water, Ionic Liquids, or Solvent-free researchgate.netymerdigital.com | Safer Solvents & Auxiliaries |

| Catalyst | Often none required or uses a base like Pyridine | Reusable solid acid/base catalysts, benign Lewis acids (e.g., MgSO₄) ijtsrd.com | Catalysis |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation, Ultrasound ymerdigital.com | Design for Energy Efficiency |

| Byproducts | Halide salts (e.g., HBr, HCl) | Water ijtsrd.com | Prevention (of waste) |

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A thorough search of scientific databases and literature has revealed a lack of publicly available experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound this compound. Despite the existence of supplier information and its Chemical Abstracts Service (CAS) number (22303-31-7), detailed research findings on its specific vibrational, nuclear magnetic resonance, and mass spectrometric properties are not present in the accessible public domain.

Consequently, it is not possible to provide a detailed, data-driven article strictly adhering to the requested outline, which requires specific experimental findings for the following analytical techniques:

Vibrational Spectroscopy Analysis: Including Fourier Transform Infrared (FT-IR) and Raman spectroscopic investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopic analyses.

Mass Spectrometry Techniques.

While data exists for isomers, such as 2-bromo-N-(2,4-dichlorophenyl)acetamide, and other structurally related compounds, utilizing such information would be scientifically inaccurate for the specific compound . The precise positions of the chloro substituents on the phenyl ring significantly influence the electronic environment and, therefore, the spectral characteristics of the molecule. Extrapolating data from isomers would lead to an incorrect and misleading representation of this compound.

Without access to primary research articles or database entries containing the specific FT-IR, Raman, ¹H NMR, ¹³C NMR, and mass spectra for this compound, the generation of a scientifically accurate and thorough article as per the user's instructions cannot be fulfilled at this time.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 3,4 Dichlorophenyl Acetamide

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-bromo-N-(3,4-dichlorophenyl)acetamide, the molecular formula is C₈H₆BrCl₂NO. nist.gov HRMS analysis would be expected to yield an exact mass measurement that corresponds to the theoretical value calculated for this formula, taking into account the isotopic masses of bromine and chlorine. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. researchgate.netnih.gov When analyzing this compound, ESI-MS would typically generate protonated molecular ions, [M+H]⁺, or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum allows for the confirmation of the molecular weight of the compound. researchgate.net This method is valued for its ability to transfer intact molecular ions from solution to the gas phase, providing clear molecular weight information. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, a detailed analysis can be inferred from closely related structures, such as 2-bromo-N-(2-chlorophenyl)acetamide and various N-(dichlorophenyl)acetamides. researchgate.netnih.govresearchgate.net

Crystal Growth and Quality Assessment

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. For analogous N-aromatic amides, high-quality crystals have been successfully obtained by dissolving the compound in a suitable solvent, such as ethanol, and allowing the solvent to evaporate slowly at room temperature. researchgate.net The quality of the resulting crystals is assessed by their morphology, size, and the sharpness of diffraction spots during the X-ray experiment.

Molecular Conformation, Torsion Angles, and Dihedral Angles

Table 1: Representative Torsion Angles in an Analogous Structure (Data based on 2-bromo-N-(2-chlorophenyl)acetamide)

| Atoms (A-B-C-D) | Angle (°) |

| O1—C7—C8—Br1 | -46.2 (5) |

| N1—C7—C8—Br1 | 135.2 (3) |

| C6—C1—N1—C7 | -67.4 (5) |

| C2—C1—N1—C7 | 113.5 (4) |

| C8—C7—N1—C1 | -176.9 (3) |

| O1—C7—N1—C1 | 1.8 (6) |

| Source: Data derived from crystallographic information for a closely related analog. researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal packing of N-arylacetamides is predominantly governed by intermolecular hydrogen bonds. gatech.edu A recurring structural motif is the formation of chains through N—H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.netnih.govresearchgate.net

In addition to these primary interactions, weaker C—H···O and C—H···Cl hydrogen bonds often contribute to the stability of the crystal lattice. researchgate.netnih.gov Halogen bonding, such as Br···Br or Br···Cl interactions, can also play a significant role in directing the supramolecular assembly. For example, in 2-bromo-N-(2-chlorophenyl)acetamide, a Br···Br interaction distance of 4.3027 (3) Å was observed, linking the hydrogen-bonded chains. researchgate.netnih.govresearchgate.net

Table 2: Representative Hydrogen Bond Geometry in an Analogous Structure (Data based on 2-bromo-N-(2-chlorophenyl)acetamide)

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.82 (4) | 2.11 (4) | 2.919 (4) | 168 (4) |

| C5—H5···O1 | 0.93 | 2.70 | 3.596 (5) | 162 |

| C8—H8A···Cl1 | 0.97 | 2.95 | 3.693 (4) | 134 |

| Source: Data derived from crystallographic information for a closely related analog. researchgate.net |

Supramolecular Assembly and Crystal Packing Features

The interplay of the intermolecular forces described above dictates the final crystal packing. The strong N—H···O hydrogen bonds typically assemble the molecules into one-dimensional infinite chains. researchgate.netnih.govnih.gov These chains are then further organized into more complex two- or three-dimensional architectures by weaker interactions. In the case of 2-bromo-N-(2-chlorophenyl)acetamide, the N—H···O bonded chains are linked into pairs or columns through the weaker C—H···Cl and Br···Br interactions. researchgate.netnih.gov This hierarchical assembly of molecules, guided by a combination of strong and weak noncovalent forces, is a characteristic feature of the supramolecular chemistry of this class of compounds. nih.gov

Computational Chemistry and Theoretical Molecular Modeling of 2 Bromo N 3,4 Dichlorophenyl Acetamide

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible method to study the structure and reactivity of complex molecules like 2-bromo-N-(3,4-dichlorophenyl)acetamide. Calculations for closely related compounds, particularly those containing the 3,4-dichlorophenyl moiety, are often performed using the B3LYP functional with a 6-31+G(d,p) basis set to achieve a reliable balance between accuracy and computational cost. researchgate.net

Prediction of Electronic Structure and Reactivity Parameters

DFT calculations allow for the determination of various quantum chemical parameters that describe the global reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity. Key parameters include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

For a structural analog, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT calculations have been performed, providing valuable insight into the electronic contribution of the 3,4-dichlorophenyl group. researchgate.net The ionization potential, which is the energy required to remove an electron, and the electron affinity, the energy released when an electron is added, are crucial for understanding charge transfer interactions. Chemical hardness (η) represents the resistance to change in electron distribution, with larger HOMO-LUMO gaps indicating greater hardness and lower reactivity. nih.gov Conversely, chemical softness (S) is the reciprocal of hardness and signifies higher reactivity. nih.gov While the bromoacetyl group of the target compound will influence the exact values, the data from its 3,4-dichlorophenyl analog provide a strong basis for predicting its electronic behavior.

Table 1: Calculated Reactivity Parameters for a 3,4-dichlorophenyl Analog

| Parameter | Value (eV) | Formula |

|---|---|---|

| HOMO Energy | -8.995 | EHOMO |

| LUMO Energy | -3.535 | ELUMO |

| Energy Gap (ΔE) | 5.460 | ELUMO - EHOMO |

| Ionization Potential (I) | 8.995 | -EHOMO |

| Electron Affinity (A) | 3.535 | -ELUMO |

| Chemical Hardness (η) | 2.730 | (I - A) / 2 |

| Chemical Softness (S) | 0.366 | 1 / (2η) |

| Electronegativity (χ) | 6.265 | (I + A) / 2 |

Data derived from calculations on the analog 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). grafiati.comgrafiati.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the case of the analog 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the HOMO is distributed over the thiazole (B1198619) ring and the acetamide (B32628) linker, while the LUMO is localized on the 3,4-dichlorophenyl ring. researchgate.net For this compound, it can be inferred that the HOMO would likely be concentrated around the amide and bromine functionalities, which are regions of higher electron density. The LUMO is expected to be predominantly located on the electron-withdrawing 3,4-dichlorophenyl ring. The calculated energy gap of 5.460 eV for the analog suggests that molecules in this class are characterized by significant chemical stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a 3,4-dichlorophenyl Analog

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.995 |

| LUMO | -3.535 |

| HOMO-LUMO Gap (ΔE) | 5.460 |

Data derived from calculations on the analog 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and electron delocalization, which are key to understanding molecular stability. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Table 3: Expected Principal NBO Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Expected Effect |

|---|---|---|---|

| n(N) | π*(C=O) | n → π* | High stabilization, contributes to amide planarity |

| π(C=C)ring | π*(C=O) | π → π* | Delocalization between phenyl ring and amide |

| n(O) | σ*(C-N) | n → σ* | Stabilization through oxygen lone pairs |

| n(Cl) | σ*(C-C)ring | n → σ* | Minor delocalization from chlorine lone pairs |

This table represents theoretically expected interactions based on NBO principles for N-aryl acetamides.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. mdpi.com

In this compound, the most negative potential (red) is expected to be localized on the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. The regions around the bromine and chlorine atoms would also exhibit negative potential. The most positive potential (blue) is anticipated to be around the amide hydrogen (N-H), making it the primary site for hydrogen bonding and nucleophilic interactions. The aromatic protons will also show a degree of positive potential. Analysis of the analog 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide confirms that the region around the amide N-H group is the most electron-deficient site, while the electronegative atoms are electron-rich. researchgate.net This mapping is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface of a molecule, identify stable conformations, and understand its dynamic behavior.

Exploration of Low-Energy Conformations and Rotational Barriers

The orientation of the acetamide group relative to the dichlorophenyl ring is another critical conformational feature. X-ray crystallography of a similar compound, N-(3,4-Dichlorophenyl)-3-oxobutanamide, shows that the acetamide residue is twisted out of the phenyl ring plane by 25.40°. nih.gov This twist arises from steric hindrance between the amide group and the chlorine atom at the 3-position of the phenyl ring. A similar non-planar arrangement is expected for this compound. The lowest energy conformation will represent a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion. Computational studies on N-aryl amides can quantify the energy barriers for these rotations, providing insight into the molecule's conformational flexibility and the relative populations of different conformers at equilibrium.

Dynamic Behavior and Stability of Molecular Structures

The stability and dynamic behavior of this compound are governed by its distinct conformational properties and the non-covalent interactions it forms. Studies on analogous N-aryl acetamides provide a robust framework for understanding its molecular structure. The core amide functional group, –C(=O)NH–, typically adopts a trans conformation, which is energetically favorable and results in the key atoms being nearly coplanar. nih.gov This planarity is crucial for establishing predictable intermolecular interactions.

In the solid state, the stability of related bromo- and chloro-substituted N-phenylacetamides is significantly influenced by a network of hydrogen bonds. nih.govresearchgate.net The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction frequently leads to the formation of infinite molecular chains, a common structural motif in this class of compounds. researchgate.netresearchgate.net For instance, in the crystal structure of the analogous 2-bromo-N-(2-chlorophenyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Identification and Derivation of Pharmacophoric Features

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, several key pharmacophoric features can be identified, which are critical for its potential biological activity.

The primary features include:

Hydrogen Bond Donor: The amide proton (N-H).

Hydrogen Bond Acceptor: The carbonyl oxygen atom (C=O).

Aromatic/Hydrophobic Region: The 3,4-dichlorophenyl ring.

Halogen Bond Donors: The bromine atom on the acetamide group and the two chlorine atoms on the phenyl ring.

The presence and spatial arrangement of these features define the molecule's pharmacophore. The dichlorophenyl moiety is a recognized feature in compounds designed to target specific enzymes. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential enzyme inhibitors, highlighting the importance of this substituted ring system. mdpi.comsciforum.net Furthermore, studies on other classes of bioactive molecules have demonstrated that halogen substitution on aromatic rings is a critical factor in modulating binding affinity. Research on modafinil (B37608) analogues showed that binding affinity at the dopamine (B1211576) transporter generally increased with halogen substitution in the order H < F < Cl ≤ Br, underscoring the significant role that the bromine and chlorine atoms of this compound could play in target recognition. acs.org

Application in Virtual Screening and Library Design

Once a pharmacophore model is derived from a molecule like this compound, it can be utilized as a three-dimensional query in virtual screening campaigns. researchgate.net This process involves searching large chemical databases, such as ChEMBL or commercial libraries, to identify other molecules that possess the same pharmacophoric features in a similar spatial arrangement. researchgate.netmdpi.com

The goal of virtual screening is to enrich a selection of compounds with a higher probability of being active at a target of interest, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov The process filters vast libraries to yield a manageable number of "hits" for further computational analysis, such as molecular docking. mdpi.com Advanced approaches in library design may incorporate molecular dynamics simulations to account for target flexibility, leading to more robust and relevant pharmacophore models that better represent the dynamic nature of ligand-receptor interactions. nih.gov

Molecular Docking Studies

Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. This method allows for the estimation of binding affinity, typically expressed as a scoring function or binding energy (ΔG). For this compound, docking studies can elucidate its potential to interact with various biological macromolecules.

Drawing parallels from studies on structurally similar compounds, such as 2-(2,4-dichlorophenoxy)acetamide (B157635) derivatives docked against the cyclooxygenase-2 (COX-2) enzyme, a similar methodology can be envisioned. mdpi.comsciforum.net In such a study, software like AutoDock Vina would be used to predict the binding pose and calculate the binding affinity. The results often show that compounds containing the dichlorophenyl and acetamide fragments can form strong complexes with the enzyme's active site. mdpi.comsciforum.net The predicted binding energy indicates the stability of the ligand-target complex, with more negative values suggesting a more favorable interaction.

Below is a representative data table, based on analogous compounds from the literature, illustrating how docking results are typically presented. mdpi.com

| Compound | Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) |

| This compound (Hypothetical) | COX-2 | -9.5 to -10.5 |

| Analogous Dichlorophenoxy Acetamide Derivative | COX-2 | -10.4 |

| Reference Acid | COX-2 | -7.2 |

Analysis of Binding Modes and Interaction Specificities

Beyond predicting binding affinity, a crucial aspect of molecular docking is the detailed analysis of the binding mode. This involves identifying the specific non-covalent interactions between the ligand and the amino acid residues within the target's binding pocket.

For this compound, this analysis would focus on:

Hydrogen Bonds: The amide N-H and C=O groups are prime candidates for forming hydrogen bonds with polar or charged residues (e.g., Arginine, Tyrosine, Serine). In docking studies of similar molecules against COX-2, hydrogen bonds were observed with key residues such as Arg 120 and Tyr 355. mdpi.com

Hydrophobic Interactions: The 3,4-dichlorophenyl ring would likely engage in hydrophobic or π-stacking interactions with non-polar residues in the active site.

Halogen Bonds: The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in the backbone or side chains of amino acids.

Validating the docking protocol is a critical step, often achieved by re-docking a known co-crystallized ligand into its original protein structure. A low root-mean-square deviation (RMSD) value (typically < 2 Å) between the docked pose and the crystal structure indicates that the protocol can reliably predict binding modes. semanticscholar.org This detailed interaction analysis provides a structural hypothesis for the ligand's mechanism of action and guides the rational design of new analogues with improved potency and specificity.

Structure Activity Relationship Sar Investigations Involving the 2 Bromo N 3,4 Dichlorophenyl Acetamide Scaffold

Influence of the 3,4-Dichlorophenyl Moiety on Molecular Interactions and Activities

The 3,4-dichlorophenyl group is a critical component that significantly influences the compound's interactions with biological targets. The presence and positioning of the two chlorine atoms on the phenyl ring are key determinants of activity.

The dichlorophenyl moiety can engage in various non-covalent interactions, including:

Hydrophobic Interactions: The phenyl ring itself provides a hydrophobic surface that can interact with nonpolar pockets within a biological target.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in a target's binding site.

Arene-Arene Stacking: The electron-deficient nature of the dichlorinated ring can facilitate stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine. diva-portal.org

Studies on analogous compounds have shown that the specific positioning of halogens is crucial. For instance, in some series, 4-chloro substituted analogs showed a 25-fold increase in potency over unsubstituted versions, while 2-substituted compounds were found to be inactive, suggesting a strict steric and electronic requirement at that position. nih.gov

The following table summarizes the effect of different phenyl substitutions on the half-maximal effective concentration (EC₅₀) in a study on related aryl acetamides, illustrating the importance of the substitution pattern.

| Compound Analogue | Substitution Pattern | EC₅₀ (μM) |

|---|---|---|

| Unsubstituted | -H | 16.5 |

| 4-chloro | 4-Cl | 0.66 |

| 4-bromo | 4-Br | 1.1 |

| 4-fluoro | 4-F | 0.86 |

| 3,4-dichloro | 3,4-Cl₂ | 0.17 |

Role of the Bromoacetamide Functional Group in Molecular Recognition

The bromoacetamide functional group is a key feature of the molecule, often acting as a reactive electrophile or "warhead." This group is designed to form a covalent bond with nucleophilic amino acid residues, such as cysteine, serine, or histidine, within the active site of a target protein. nih.govnih.gov This covalent modification can lead to irreversible inhibition, which offers advantages in terms of prolonged duration of action and high potency. nih.gov

The process of covalent inhibition typically involves two steps:

Non-covalent Binding: The inhibitor first binds reversibly to the target protein, guided by interactions involving the 3,4-dichlorophenyl moiety and other parts of the molecule. acs.org

Covalent Bond Formation: Once the inhibitor is correctly positioned, the electrophilic carbon atom of the bromoacetamide group reacts with a nearby nucleophilic residue, forming a stable covalent bond. acs.org

The reactivity of the bromoacetamide can be tuned by its chemical environment. The electron-withdrawing nature of the adjacent amide and the bromine atom itself enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The efficiency of this reaction is characterized by the inhibition constant (Kᵢ) for the initial binding and the rate constant (kᵢₙₐ꜀ₜ) for the covalent modification step. acs.org Chloroacetamides, a closely related functional group, have been successfully used in fragment library screening to identify new covalent inhibitors for various protein targets. rsc.org

Systemic Analysis of Substituent Effects on Chemical Behavior and Potential Bioactivity

Halogen atoms exert significant electronic effects that modify the properties of the entire molecule. nih.gov Both chlorine and bromine are highly electronegative and act as electron-withdrawing groups through inductive effects. nih.gov

These effects can:

Modulate Acidity: The electron-withdrawing nature of the dichlorophenyl ring can increase the acidity of the amide N-H proton, potentially influencing hydrogen bonding capabilities.

Influence Aromatic Ring Reactivity: The chlorine atoms deactivate the phenyl ring towards electrophilic substitution but direct incoming groups to ortho and para positions relative to themselves.

Impact Reactivity of the Warhead: The electronic properties of the phenyl ring can be transmitted through the amide linkage to influence the electrophilicity of the bromoacetamide group. Studies on other halogenated organic compounds show that halogen substitution significantly modulates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The following table outlines key electronic properties of relevant halogen substituents.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect |

|---|---|---|

| Fluorine (F) | 3.98 | Strongly electron-withdrawing |

| Chlorine (Cl) | 3.16 | Strongly electron-withdrawing |

| Bromine (Br) | 2.96 | Electron-withdrawing |

The size and position of the halogen substituents play a crucial role in determining the molecule's three-dimensional shape (conformation) and its ability to fit into a target's binding site. rsc.org

Conformational Rotation: The presence of substituents, particularly at the ortho position of the phenyl ring, can create significant steric hindrance that restricts rotation around the N-aryl and amide bonds. nih.gov This can lock the molecule into a specific, potentially more active or inactive, conformation. For example, studies on related compounds have shown that substitution at the 2-position can lead to a decrease in potency due to destabilizing interactions. nih.gov

Modulation of the Molecular Scaffold to Elucidate Optimal Functional Group Orientations

To understand the optimal spatial arrangement of the key functional groups, researchers systematically modify the molecular scaffold. This can involve altering the linker between the dichlorophenyl ring and the bromoacetamide warhead or changing the substitution patterns on the aromatic ring.

For example, in the development of opioid kappa agonists with a related N-aryl acetamide (B32628) structure, conformational analysis was used to guide the introduction of different substituents. nih.gov It was found that only compounds capable of adopting a specific low-energy conformation, similar to a known agonist, possessed the desired activity. nih.gov The most potent compound in that series, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, retained the 3,4-dichlorophenyl moiety, underscoring its importance for activity. nih.gov

Such studies allow for the mapping of the target's binding site, revealing which orientations and distances between the recognition element (the dichlorophenyl ring) and the reactive group (the bromoacetamide) lead to the most effective interaction and subsequent inhibition.

Research Applications and Mechanistic Studies Non Clinical

Role as a Synthetic Precursor in the Development of Advanced Organic Compounds

The utility of α-haloacetamides as versatile building blocks in organic synthesis is well-established. The bromine atom in 2-bromo-N-(3,4-dichlorophenyl)acetamide serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to its potential role in constructing more complex molecular architectures.

Synthesis of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. Generally, α-haloacetamides can be used to synthesize heterocycles like thiazoles, imidazoles, or benzoxazines by reacting them with appropriate nucleophilic partners. However, specific studies documenting the use of this compound as a direct precursor for the synthesis of novel nitrogen-containing heterocycles are not prominently featured in available research literature.

C-N and C-S Bond Formation Reactions in Complex Molecules

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is crucial in synthetic organic chemistry for building complex molecules. The electrophilic nature of the α-carbon in this compound makes it a suitable substrate for reactions with nitrogen and sulfur nucleophiles, such as amines, anilines, and thiols. These reactions would result in the formation of new C-N and C-S bonds, respectively. Despite this theoretical reactivity, specific, detailed examples and methodologies for employing this compound in the synthesis of complex molecules via these bond-forming reactions are not extensively documented.

Exploration of General Biological Mechanisms and Cellular Targets in Research Models

The biological activity of acetamide (B32628) derivatives is a field of active investigation, with various analogues showing a range of effects. However, detailed mechanistic studies specifically elucidating the biological targets and cellular effects of this compound are sparse.

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase, Serine Protease, without disease context)

Compounds with an acetamide scaffold have been explored as inhibitors for various enzymes. For instance, the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, is a key strategy in managing certain neurological conditions. Similarly, serine proteases are a large family of enzymes involved in numerous physiological processes, and their inhibition is of significant interest. While the general classes of compounds are studied, specific research data detailing the inhibitory activity and mechanism of this compound against acetylcholinesterase or specific serine proteases remains largely unpublished.

Interference with General Cellular Processes (e.g., cell proliferation, modulation of apoptotic pathways in cell lines)

The study of how chemical compounds affect fundamental cellular processes like cell proliferation and apoptosis (programmed cell death) is vital for identifying new therapeutic leads. Various acetamide derivatives have been shown to influence these pathways in research settings. However, investigations into the specific effects of this compound on cell proliferation rates or its ability to modulate apoptotic pathways in cell lines have not been widely reported.

Quorum Sensing Modulation in Microbial Systems Research

Quorum sensing is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence and biofilm formation. The inhibition of quorum sensing is being explored as an alternative strategy to combat bacterial infections. While a diverse range of chemical structures are being investigated for quorum sensing modulation, there is currently a lack of specific studies focusing on the potential role or efficacy of this compound in this research area.

Interaction with Specific Protein Receptors (e.g., PfATP4, RORy, without disease context)

Currently, there is a lack of specific research data detailing the direct interaction of this compound with protein receptors such as Plasmodium falciparum ATPase4 (PfATP4) or Retinoid-related orphan receptor gamma (RORγ). While related acetamide-containing compounds have been investigated as inhibitors of various protein targets, dedicated studies on this compound for these specific receptors are not publicly available. The exploration of its binding affinities and mechanisms of action on these or other receptors remains an area for future investigation.

Development as a Chemical Probe or Tool for Investigating Biological Pathways

The electrophilic nature of the α-bromoacetamide group in this compound suggests its potential utility as a covalent chemical probe. Such compounds can form stable covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in proteins, enabling the study of protein function, target identification, and validation. However, the development and application of this compound specifically as a chemical probe to investigate biological pathways have not been documented in available scientific literature. Its suitability for this purpose would depend on factors such as its selectivity, reactivity, and cell permeability, which require further characterization.

Potential Applications in Agrochemical Research (excluding specific products or commercial uses)

The broader class of haloacetamides has been a subject of interest in agrochemical research due to their potential biological activities. The structural features of this compound, including the halogenated phenyl ring and the reactive acetamide side chain, are common in molecules with herbicidal or pesticidal properties. These features can influence the compound's uptake, transport, and interaction with molecular targets in plants or insects.

While specific studies on the agrochemical applications of this compound are not extensively reported, the general structure-activity relationships of related compounds suggest potential avenues for research. For instance, the nature and position of halogen substituents on the phenyl ring can modulate the biological efficacy and target selectivity.

Table 1: Potential Research Areas for this compound in Agrochemical Science

| Research Area | Rationale |

|---|---|

| Herbicidal Activity Screening | The acetamide moiety is present in several commercial herbicides. The dichlorophenyl group can contribute to activity against various weed species. |

| Insecticidal Activity Screening | Haloacetamides can act as alkylating agents, potentially disrupting essential biological processes in insects. |

| Fungicidal Activity Screening | The compound's structure could be explored for its potential to inhibit fungal growth through mechanisms similar to other fungicidal acetamides. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the dichlorophenyl ring and the bromoacetyl group could elucidate key structural requirements for enhanced biological activity and selectivity. |

Further empirical studies are necessary to determine if this compound possesses any practical utility in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.